molecular formula C10H19NO2 B1392353 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid CAS No. 1220019-64-6

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Cat. No. B1392353
CAS RN: 1220019-64-6
M. Wt: 185.26 g/mol
InChI Key: INWZNCOPMDMAAP-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, also known as Ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and reduction of fever. It has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid consists of a pyrrolidine ring attached to an isobutyl group and an acetic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid include a molecular weight of 185.26 g/mol . The predicted density is 1.012±0.06 g/cm3, and the predicted boiling point is 292.8±13.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : 2-(pyrrolidine-3-yl)acetic acid derivatives, functioning as cyclic γ-aminobutyric acid analogues, are synthesized through key steps like intermolecular [2+2]-photocycloaddition and fragmentation reactions of cyclobutane moieties, highlighting its importance in chemical synthesis research (Petz et al., 2019).

  • Catalysis and Chemical Transformations : The compound plays a role in catalysis and chemical transformations. For instance, its derivatives are involved in the synthesis of polymers through processes like cationic polymerization, showcasing its utility in polymer chemistry (Kanazawa et al., 2010).

  • Molecular Property Analysis : Density Functional Theory (DFT) and quantum-chemical calculations have been employed to analyze the molecular properties of derivatives of 2-(pyrrolidine-3-yl)acetic acid, underscoring its significance in computational chemistry and material science (Bouklah et al., 2012).

  • Redox Reactions and Functionalization : The compound is involved in redox-neutral annulations and amine C-H functionalization steps, indicating its relevance in organic synthesis and the development of new synthetic methodologies (Zhu & Seidel, 2016).

  • Pharmaceutical Intermediate Synthesis : It serves as a key intermediate in the synthesis of pharmaceutical compounds like premafloxacin, demonstrating its role in medicinal chemistry and drug development (Fleck et al., 2003).

Safety and Hazards

The safety data sheet for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

2-[1-(2-methylpropyl)pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)6-11-4-3-9(7-11)5-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWZNCOPMDMAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261106
Record name 1-(2-Methylpropyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

CAS RN

1220019-64-6
Record name 1-(2-Methylpropyl)-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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